Methyl 3-isocyanatothiophene-2-carboxylate

Vue d'ensemble

Description

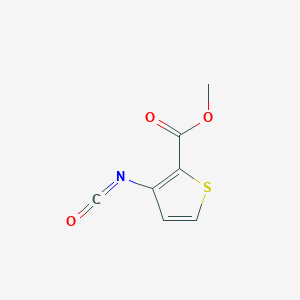

Methyl 3-isocyanatothiophene-2-carboxylate is an organic compound with the molecular formula C7H5NO3S and a molecular weight of 183.18 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is primarily used in research and development within the fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isocyanatothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with isocyanates. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with phosgene or triphosgene to introduce the isocyanate group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-isocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed:

Ureas and Carbamates: Formed through reactions with amines and alcohols.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-isocyanatothiophene-2-carboxylate is characterized by the following properties:

- Molecular Formula: CHN\OS

- Molecular Weight: 183.18 g/mol

- CAS Number: 85006-31-1

The compound features a thiophene ring, which contributes to its unique reactivity and interaction with biological systems.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in the synthesis of various APIs, particularly in the development of local anesthetics. For example, it plays a crucial role in the production of Articaine, a widely used dental anesthetic known for its efficacy and safety profile. The thiophene ring in Articaine enhances its lipophilicity, facilitating better penetration through biological membranes .

Antitumor and Antihypertensive Agents

Research indicates that derivatives of this compound exhibit antitumor properties. The compound serves as an intermediate in synthesizing compounds that target specific cancer pathways, thereby aiding in the development of novel anticancer therapies . Additionally, it has been explored for its potential antihypertensive effects, contributing to the design of new medications for managing high blood pressure .

Polymer Chemistry

In material science, this compound is employed as a building block for synthesizing polymers with improved thermal and mechanical properties. Its isocyanate group facilitates reactions with polyols to form polyurethane elastomers, which are utilized in coatings, adhesives, and flexible foams .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and good charge transport characteristics enhances device performance .

Case Study 1: Development of Articaine

In a study focusing on the synthesis of Articaine, researchers demonstrated that this compound could be efficiently converted into the active ingredient through a series of chemical reactions involving nucleophilic substitutions and cyclization processes. This method highlighted the compound's utility in pharmaceutical manufacturing .

Case Study 2: Antitumor Activity Assessment

A series of derivatives synthesized from this compound were tested for their antitumor activity against various cancer cell lines. Results indicated that certain modifications to the thiophene structure significantly enhanced cytotoxicity, suggesting potential pathways for developing new cancer therapies .

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Synthesis of Articaine (local anesthetic) |

| Development of antitumor agents | |

| Material Science | Production of polyurethane elastomers |

| Organic electronics (OLEDs and OPVs) |

Mécanisme D'action

The mechanism of action of methyl 3-isocyanatothiophene-2-carboxylate involves its reactivity with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparaison Avec Des Composés Similaires

- Methyl 3-amino-4-phenylthiophene-2-carboxylate

- Methyl 2-amino-5-methylthiophene-3-carboxylate

- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate

Comparison: Methyl 3-isocyanatothiophene-2-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its amino or chloro-substituted counterparts. This unique functional group allows for a broader range of chemical transformations and applications, particularly in the synthesis of ureas, carbamates, and heterocyclic compounds .

Activité Biologique

Methyl 3-isocyanatothiophene-2-carboxylate (MITC) is a compound derived from thiophene, a heterocyclic aromatic compound known for its diverse biological activities. The presence of the isocyanate functional group in MITC enhances its reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science. This article reviews the biological activities associated with MITC, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

The compound features a thiophene ring substituted with an isocyanate group and a carboxylate ester, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of MITC has been explored in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent. The following table summarizes key findings from recent research:

| Biological Activity | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Lin et al. (2020) | Demonstrated significant antibacterial activity against various strains of bacteria. |

| Antifungal | Salatelli et al. (2002) | Exhibited antifungal properties in vitro against common fungal pathogens. |

| Anticancer | ResearchGate (2021) | Induced apoptosis in cancer cell lines, showing promise as a chemotherapeutic agent. |

Antimicrobial Activity

In a study conducted by Lin et al., MITC was evaluated for its antimicrobial properties against several bacterial strains. The compound showed effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis due to the isocyanate moiety.

Antifungal Properties

Salatelli et al. investigated the antifungal activity of MITC through a series of in vitro assays. The results indicated that MITC effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents. The study concluded that the compound's efficacy could be linked to its ability to interfere with fungal cell membrane integrity.

Anticancer Potential

A recent publication on the anticancer effects of MITC revealed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study utilized flow cytometry and caspase activation assays to demonstrate that MITC triggers apoptotic pathways, suggesting its potential as a lead compound for cancer therapy.

Mechanistic Insights

The biological activities of MITC can be attributed to its structural features:

- Isocyanate Group : Known for its electrophilic nature, which allows it to react with nucleophiles such as amino acids and proteins, potentially leading to biological activity.

- Thiophene Ring : Contributes to the compound's lipophilicity, enhancing membrane permeability and facilitating interaction with cellular targets.

Propriétés

IUPAC Name |

methyl 3-isocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYDNLJVNFYBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595661 | |

| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-16-7 | |

| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.